![molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate CAS No. 1206124-13-1](/img/structure/B6416231.png)
Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate
Overview
Description
Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate, also known as EHCA, is an organic compound derived from the cyclopenta[b]indole family of compounds. It has been studied for its potential medicinal applications, such as anti-inflammatory and anti-cancer properties. EHCA is a unique compound that has been the focus of many scientific studies due to its interesting chemical structure and potential therapeutic applications.
Scientific Research Applications
Role in Natural Products and Drugs
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anti-Cancer Properties
Indole derivatives have been found to have potential anti-cancer properties. They can be used in the treatment of various types of cancer cells .
Anti-Microbial Properties
Indole derivatives also exhibit anti-microbial properties. They can be used in the treatment of various microbial infections .
Treatment of Disorders
Indole derivatives have been found to be effective in the treatment of various disorders in the human body .
Role in Cell Biology
Indoles play a significant role in cell biology. They are involved in various biological processes and functions .
Synthesis of Alkaloids
Indoles are a prevalent moiety present in selected alkaloids . They are used in the synthesis of various alkaloids, which have a wide range of biological activities .
Research Use
“Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate” is used for research purposes . It is available for purchase from various chemical suppliers .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies as potential anti-HIV-1 agents .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways .
Result of Action
5 and 10 μM against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), S. epidermidis, and enterococci .
properties
IUPAC Name |
ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)7-9-3-5-11-12-8-10(17)4-6-13(12)16-15(9)11/h4,6,8-9,16-17H,2-3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXHQCMPZUYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate |
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